molecular formula C42H43Na3O10 B3026318 26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt

26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt

Cat. No.: B3026318
M. Wt: 776.8 g/mol
InChI Key: ZRSXWXAIYDSMMI-UHFFFAOYSA-K
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Description

arene, is a calixarene-based detergent. It is primarily used for the extraction, solubilization, and stabilization of membrane proteins. The compound is characterized by its unique structure, which includes three polar carboxylic groups and an octyl chain .

Scientific Research Applications

CALX8 has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CALX8 involves the functionalization of calix4arene with carboxymethyl groups and an octyloxy group. The reaction typically proceeds through the following steps:

Industrial Production Methods: Industrial production of CALX8 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: CALX8 undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products:

Mechanism of Action

CALX8 exerts its effects through hydrophobic interactions and a network of salt bridges with the basic residues found at the cytosol-membrane interface of membrane proteins. This allows the purification of active membrane proteins while preserving their native three-dimensional structure and function .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of CALX8: CALX8 is unique due to its specific combination of three carboxylic groups and an octyl chain, which provides optimal solubilization and stabilization of membrane proteins. This makes it particularly effective for applications requiring the preservation of native protein structures .

Properties

IUPAC Name

trisodium;2-[11,17-bis(carboxylatomethyl)-26,27,28-trihydroxy-25-octoxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H46O10.3Na/c1-2-3-4-5-6-7-11-52-42-28-9-8-10-29(42)22-31-13-26(19-37(45)46)15-33(40(31)50)24-35-17-27(20-38(47)48)16-34(41(35)51)23-32-14-25(18-36(43)44)12-30(21-28)39(32)49;;;/h8-10,12-17,49-51H,2-7,11,18-24H2,1H3,(H,43,44)(H,45,46)(H,47,48);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSXWXAIYDSMMI-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2CC3=C(C(=CC(=C3)CC(=O)[O-])CC4=C(C(=CC(=C4)CC(=O)[O-])CC5=CC(=CC(=C5O)CC1=CC=C2)CC(=O)[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H43Na3O10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Reactant of Route 2
Reactant of Route 2
26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Reactant of Route 3
Reactant of Route 3
26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Reactant of Route 4
26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Reactant of Route 5
26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Reactant of Route 6
26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt

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